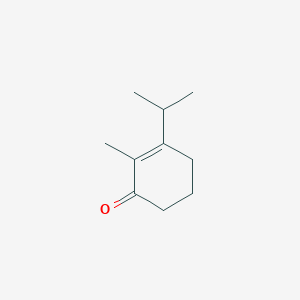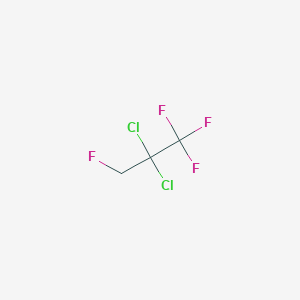
2,2-Dichloro-1,1,1,3-tetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-1,1,1,3-tetrafluoropropane, also known as HCFC-225ca, is a colorless, odorless, and non-flammable chemical compound. It is widely used in the manufacturing of electronic components, cleaning agents, and refrigerants. The chemical formula of HCFC-225ca is C3H2Cl2F4, and its molecular weight is 205.95 g/mol.
Wirkmechanismus
2,2-Dichloro-1,1,1,3-tetrafluoropropane acts as a solvent and cleaning agent by dissolving and removing contaminants from surfaces. It also has refrigerant properties and is used in cooling systems. 2,2-Dichloro-1,1,1,3-tetrafluoropropane has a low boiling point and high vapor pressure, which makes it an effective refrigerant.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2,2-Dichloro-1,1,1,3-tetrafluoropropane. However, studies have shown that exposure to high concentrations of 2,2-Dichloro-1,1,1,3-tetrafluoropropane can cause irritation to the eyes, skin, and respiratory system. Long-term exposure to 2,2-Dichloro-1,1,1,3-tetrafluoropropane can also lead to liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
2,2-Dichloro-1,1,1,3-tetrafluoropropane has several advantages for lab experiments, including its low toxicity, non-flammability, and low boiling point. It is also a good solvent for a wide range of compounds. However, 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potent greenhouse gas and has a high global warming potential. It is also a controlled substance under the Montreal Protocol and is subject to phase-out regulations.
Zukünftige Richtungen
For 2,2-Dichloro-1,1,1,3-tetrafluoropropane include the development of alternative refrigerants and solvents that have lower global warming potential and are less harmful to the environment.
Synthesemethoden
2,2-Dichloro-1,1,1,3-tetrafluoropropane can be synthesized by the reaction of 1,1,1,3-tetrafluoropropane with hydrogen chloride and chlorine gas in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the yield of 2,2-Dichloro-1,1,1,3-tetrafluoropropane is around 85%.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1,1,1,3-tetrafluoropropane has various scientific research applications, including its use as a solvent, cleaning agent, and refrigerant. It is also used in the manufacturing of electronic components such as printed circuit boards and semiconductors. 2,2-Dichloro-1,1,1,3-tetrafluoropropane is a potential replacement for ozone-depleting substances such as CFCs and HCFCs.
Eigenschaften
CAS-Nummer |
149329-24-8 |
|---|---|
Produktname |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Molekularformel |
C3H2Cl2F4 |
Molekulargewicht |
184.94 g/mol |
IUPAC-Name |
2,2-dichloro-1,1,1,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(5,1-6)3(7,8)9/h1H2 |
InChI-Schlüssel |
DLBXNAOGOGPJMI-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
Kanonische SMILES |
C(C(C(F)(F)F)(Cl)Cl)F |
Synonyme |
2,2-Dichloro-1,1,1,3-tetrafluoropropane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



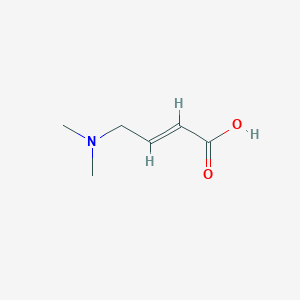
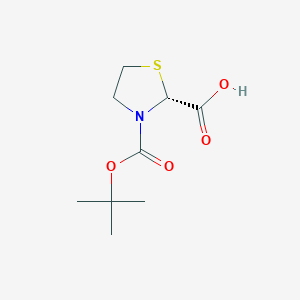
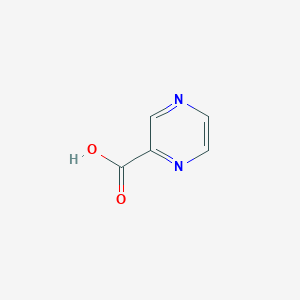
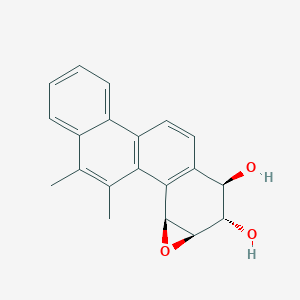
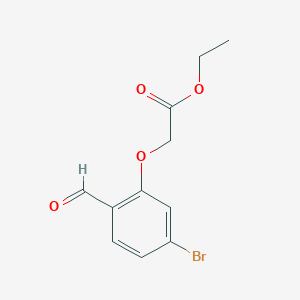
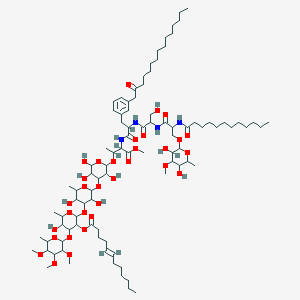
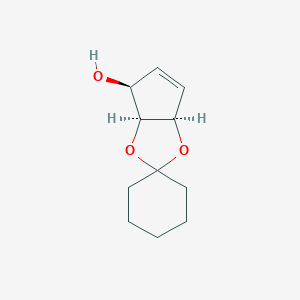
![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)
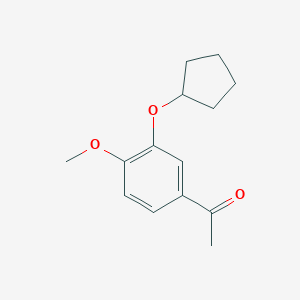
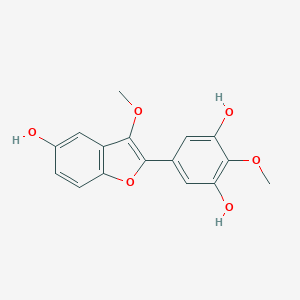
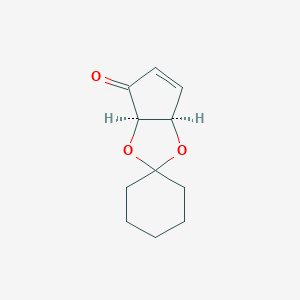
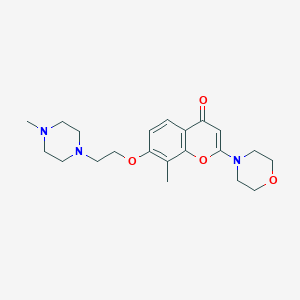
![(3Ar,6aS)-6-propan-2-yloxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139896.png)
